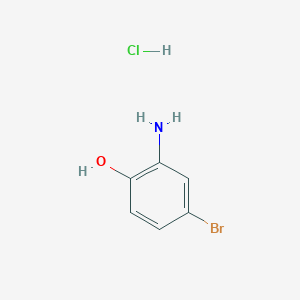
4-Bromo-2-chloro-5-methoxypyridine
Overview
Description
4-Bromo-2-chloro-5-methoxypyridine is a chemical compound with the molecular formula C6H5BrClNO . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular weight of this compound is 222.47 . The InChI code for this compound is 1S/C6H5BrClNO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 222.47 . It is a solid at room temperature and is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a density of 1.6±0.1 g/cm3 .Scientific Research Applications
Practical 2,3-Pyridyne Precursor
4-Bromo-2-chloro-5-methoxypyridine has been utilized as a practical precursor for the generation of substituted 2,3-pyridyne, which reacts regioselectively with certain furans. This application is significant in synthetic chemistry for constructing complex pyridine-based molecules, highlighting its versatility and utility in organic synthesis (Walters, Carter, & Banerjee, 1992).
Synthetic Bacteriochlorins
The compound plays a role in the synthesis of bacteriochlorins, which are crucial for photochemical studies due to their strong absorption in the near-infrared spectral region. This aspect is especially relevant for developing photodynamic therapy agents and materials for solar energy conversion, where the ability to absorb and utilize near-infrared light is beneficial (Krayer, Ptaszek, Kim, Meneely, Fan, Secor, & Lindsey, 2010).
Solid Phase Synthesis
Additionally, it serves as a scaffold in solid phase synthesis, enabling the creation of diverse pyridine-based derivatives. This method demonstrates its importance in combinatorial chemistry and drug discovery by providing a versatile platform for generating a wide array of compounds efficiently (Pierrat, Gros, & Fort, 2005).
Copper Catalysis in Amination
This compound has been involved in the amination of aryl halides under copper catalysis. This application underscores its role in the synthesis of aminopyridines, pivotal intermediates in the production of pharmaceuticals and agrochemicals. The process features low catalyst loading and mild reaction conditions, emphasizing efficiency and sustainability in chemical synthesis (Lang, Zewge, Houpis, & VolanteRalph, 2001).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can cause eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes .
Properties
IUPAC Name |
4-bromo-2-chloro-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFQXQOLLAPAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674362 | |
| Record name | 4-Bromo-2-chloro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-15-9 | |
| Record name | 4-Bromo-2-chloro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride](/img/structure/B1522246.png)










